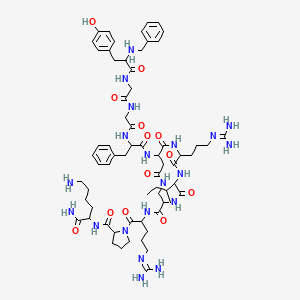

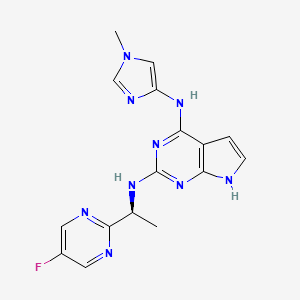

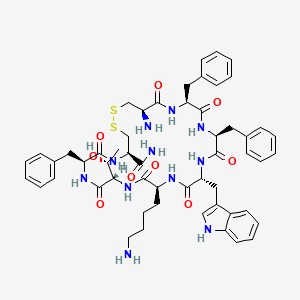

![molecular formula C13H8N2S B10770906 Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]- CAS No. 878018-41-8](/img/structure/B10770906.png)

Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl tert-butyl ether, also known as tert-butyl methyl ether, is an organic compound with the structural formula (CH₃)₃COCH₃. It is a volatile, flammable, and colorless liquid that is sparingly soluble in water. Methyl tert-butyl ether is primarily used as a fuel additive to increase the octane rating and knock resistance of gasoline, thereby reducing unwanted emissions .

Preparation Methods

Methyl tert-butyl ether is synthesized through the chemical reaction of methanol and isobutylene. Methanol is primarily derived from natural gas, where steam reforming converts light hydrocarbons into carbon monoxide and hydrogen. These gases then react in the presence of a catalyst to form methanol. Isobutylene can be produced through various methods, including the isomerization of n-butane into isobutane, which is then dehydrogenated to isobutylene. Another method involves the Halcon process, where tert-butyl hydroperoxide derived from isobutane oxygenation is treated with propylene to produce propylene oxide and tert-butanol, which can be dehydrated to isobutylene .

Chemical Reactions Analysis

Methyl tert-butyl ether undergoes several types of chemical reactions, including:

Oxidation: Methyl tert-butyl ether can be oxidized to form tert-butyl alcohol and formaldehyde.

Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Hydrolysis: In the presence of water and acid, methyl tert-butyl ether can hydrolyze to form methanol and isobutylene.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are tert-butyl alcohol, formaldehyde, and methanol .

Scientific Research Applications

Methyl tert-butyl ether has a wide range of scientific research applications:

Chemistry: It is used as a solvent in organic synthesis due to its relatively low boiling point and ability to dissolve a wide range of compounds.

Biology: Methyl tert-butyl ether is used in lipid extraction procedures to isolate lipids from biological samples.

Medicine: It is used in pharmaceutical formulations as a solvent and in the preparation of certain drugs.

Industry: Methyl tert-butyl ether is used as a fuel additive to improve the combustion characteristics of gasoline and reduce emissions

Mechanism of Action

Methyl tert-butyl ether exerts its effects primarily through its role as an oxygenate in gasoline. By increasing the oxygen content of gasoline, it promotes more complete combustion, thereby reducing the formation of carbon monoxide and unburnt hydrocarbons. This leads to cleaner emissions and improved engine performance .

Comparison with Similar Compounds

Methyl tert-butyl ether is often compared with other oxygenates used in gasoline, such as ethyl tert-butyl ether and tert-amyl methyl ether. While all these compounds serve to increase the octane rating and reduce emissions, methyl tert-butyl ether is unique in its relatively low cost, high stability, and lower toxicity compared to some alternatives. Similar compounds include:

Ethyl tert-butyl ether (ETBE): Used mainly in Europe as an oxygenate in gasoline.

Tert-amyl methyl ether (TAME): Another oxygenate used to improve gasoline combustion characteristics

Properties

CAS No. |

878018-41-8 |

|---|---|

Molecular Formula |

C13H8N2S |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |

InChI |

InChI=1S/C13H8N2S/c1-10-15-13(9-16-10)6-5-11-3-2-4-12(7-11)8-14/h2-4,7,9H,1H3 |

InChI Key |

GRUPMMBRLDBTDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

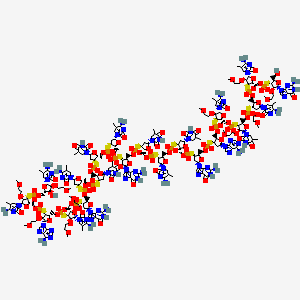

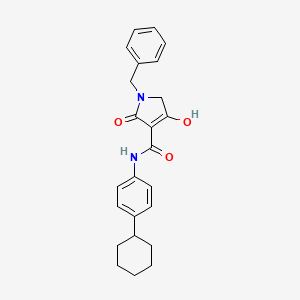

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

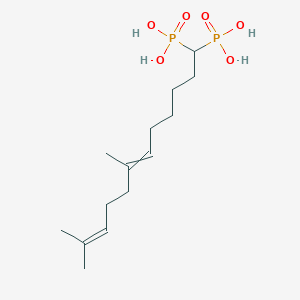

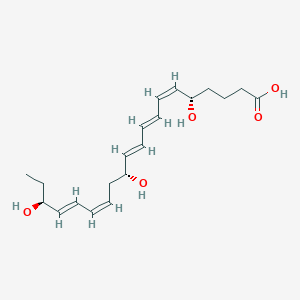

![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)

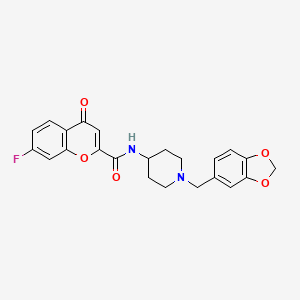

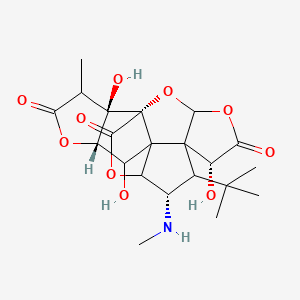

![2-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B10770890.png)

![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)

![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)